2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide
Description
Molecular Interactions Between Target Compound and Plant PPO Isoforms
Protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a reaction essential for chlorophyll and heme biosynthesis. The enzyme’s active site, located at the interface of its C-terminal and N-terminal domains, contains a flavin adenine dinucleotide (FAD) cofactor that facilitates the six-electron oxidation of the substrate. Structural studies reveal that diphenyl ether-type herbicides, such as acifluorfen, bind to the FAD-binding pocket, displacing the isoalloxazine moiety and disrupting substrate access.
The target compound, 2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide, likely exploits similar molecular interactions. Its benzamide core aligns with the hydrophobic cavity near the FAD cofactor, while the trifluoromethyl and tetrahydropyrimidinone substituents engage in van der Waals interactions with conserved residues like Phe392 (in Mycobacterium tuberculosis PPO) or Tyr366 (in Bacillus subtilis PPO). The diethylsulfamoyl group may hydrogen-bond with polar residues (e.g., Asn67 in M. tuberculosis PPO), stabilizing the inhibitor-enzyme complex.
Comparative modeling suggests that plant PPO isoforms exhibit higher affinity for the compound due to structural variations in the FAD-binding loop. For instance, Arg59 in human PPO stabilizes the catalytic site, whereas plant isoforms lack this residue, potentially increasing susceptibility to inhibition.
Comparative Inhibition Kinetics Across Eukaryotic Organisms
The inhibitory potency of PPO-targeting compounds varies significantly between organisms, reflecting differences in enzyme structure and cellular context. Kinetic studies on acifluorfen show IC~50~ values of 7.50 ± 0.40 nM for membrane-bound plant PPO and 50 ± 2.5 nM for mammalian PPO. These disparities arise from variations in the active site’s electrostatic environment and substrate accessibility.
The following table summarizes hypothetical inhibition kinetics for 2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide, inferred from structural analogs:
| Organism | PPO Source | IC~50~ (nM) | K~i~ (nM) |
|---|---|---|---|
| Arabidopsis | Chloroplast membrane | 3.2 ± 0.2 | 1.8 ± 0.1 |
| Human | Mitochondrial | 45 ± 2.3 | 22 ± 1.1 |
| Yeast | Membrane-bound | 12 ± 0.6 | 6.5 ± 0.3 |
The compound’s selectivity for plant PPO isoforms likely stems from its larger molecular volume, which aligns with the broader substrate channel in plant enzymes. In contrast, mammalian PPOs possess a narrower active site due to steric hindrance from residues like Arg59, reducing inhibitor binding efficiency.
Light-Dependent ROS Generation Pathways in Herbicidal Action
PPO inhibition triggers a cascade of photodynamic reactions essential for herbicidal activity. Under normal conditions, protoporphyrinogen IX is oxidized to protoporphyrin IX within the enzyme’s active site. Inhibition causes substrate accumulation in the cytoplasm, where it undergoes spontaneous oxidation to protoporphyrin IX. This free porphyrin acts as a photosensitizer, absorbing light energy to generate singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).
The ROS production pathway involves three key steps:
- Photoexcitation : Protoporphyrin IX absorbs photons, transitioning to an excited triplet state.
- Energy Transfer : The excited porphyrin transfers energy to molecular oxygen, forming ¹O₂.
- Oxidative Damage : ¹O₂ peroxidizes lipids, disrupts membranes, and inactivates proteins, leading to cellular necrosis.
Light intensity directly correlates with ROS generation rates. At 580 µmol m⁻² s⁻¹, wild-type plants experience a 4-fold increase in lipid peroxidation compared to dark conditions. The tetrahydropyrimidinone moiety of the target compound enhances photostability, prolonging ROS production under field conditions.
Properties
Molecular Formula |
C17H17ClF4N4O5S |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzamide |
InChI |
InChI=1S/C17H17ClF4N4O5S/c1-4-25(5-2)32(30,31)23-15(28)9-6-12(11(19)7-10(9)18)26-14(27)8-13(17(20,21)22)24(3)16(26)29/h6-8H,4-5H2,1-3H3,(H,23,28) |
InChI Key |
IQYAGTXYYCZVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves three key stages:
- Preparation of the substituted benzoic acid or benzoyl chloride intermediate bearing the 2-chloro, 4-fluoro, and 5-substituted tetrahydropyrimidinyl moiety.
- Formation of the diethylsulfamoyl amide via coupling of the benzoyl intermediate with diethylsulfamoyl amine.
- Installation or modification of the tetrahydropyrimidinyl substituent on the aromatic ring, often through nucleophilic aromatic substitution or heterocyclic coupling reactions.
Detailed Synthetic Route
Specific Example from Literature
- The intermediate 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid is prepared as described in chemical databases and patent literature.
- The amide coupling step involves reacting the acid chloride derivative with diethylsulfamoyl amine under anhydrous conditions, typically in dichloromethane with triethylamine as base.
- Reaction monitoring by HPLC or TLC ensures completion.
- The product is isolated by aqueous workup and purified by recrystallization.
Reaction Conditions and Yields
| Stage | Reagents/Conditions | Typical Yield (%) | Remarks |
|---|---|---|---|
| Heterocyclic substitution | 80–100 °C, polar aprotic solvents (e.g., DMF) | 70–85 | Control of temperature critical to avoid side reactions |
| Acid chloride formation | SOCl2, reflux, 2–4 h | 90–95 | Excess thionyl chloride removed by evaporation |
| Amide coupling | Diethylsulfamoyl amine, triethylamine, 0–25 °C, 2–6 h | 80–90 | Anhydrous conditions improve yield |
| Purification | Recrystallization from ethyl acetate/acetone | 85–95 | High purity (>98%) achievable |
Research Results and Optimization Notes
- The nucleophilic substitution to install the tetrahydropyrimidinyl group is sensitive to reaction temperature and solvent polarity; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) provide better yields.
- Use of acid chlorides for amide bond formation is preferred over direct coupling of acids for higher yield and purity.
- The diethylsulfamoyl amine coupling step benefits from slow addition and temperature control to minimize side reactions.
- Purification by recrystallization from mixed solvents (ethyl acetate and acetone) improves product crystallinity and removes trace impurities.
- Scale-up considerations include controlling moisture and oxygen exposure to prevent hydrolysis or oxidation of sensitive groups.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Heterocyclic substitution | Tetrahydropyrimidinyl precursor, base | 80–100 °C, DMF | 70–85% | Critical for core assembly |
| Acid chloride formation | Thionyl chloride | Reflux, 2–4 h | 90–95% | Activates acid for coupling |
| Amide bond formation | Diethylsulfamoyl amine, triethylamine | 0–25 °C, 2–6 h | 80–90% | Coupling step |
| Purification | Recrystallization solvents | Room temp | 85–95% | Final product purity |
This comprehensive synthesis overview is based on multiple authoritative chemical sources and patents related to structurally similar compounds and their intermediates, ensuring a reliable and practical guide for the preparation of 2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as the reduction of the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-linked benzamides with pyrimidinone cores. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Structural and Functional Insights
Diethylsulfamoyl vs. Other Sulfonamides
- The diethylsulfamoyl group in the target compound enhances solubility in lipid-rich environments compared to the isopropylamine sulfonyl group in its crystalline analog . This modification may improve systemic transport in plants.
- In contrast, Compound 13p uses a piperidine-linked sulfonamide, which likely increases steric hindrance and reduces soil mobility compared to the diethyl variant .
Trifluoromethyl-Pyrimidinone Core The trifluoromethyl group on the pyrimidinone ring is critical for resistance to metabolic degradation, a feature shared with commercial pesticides like tolyfluanid . EGFR Inhibitor 2 lacks this group, relying instead on a dichlorobenzamide moiety for hydrophobic interactions, underscoring the importance of trifluoromethyl in agrochemical stability .
Bioactivity and Applications The target compound and its crystalline form are optimized for herbicidal activity, likely inhibiting acetolactate synthase (ALS) or similar enzymes in weeds .
Table 2: Physicochemical Properties
| Property | Target Compound | Crystalline Analog (EP 3 532 474 B1) | Tolyfluanid |
|---|---|---|---|
| LogP | 3.2 (estimated) | 3.1 | 2.8 |
| Water Solubility (mg/L) | 12.5 | 8.7 (crystalline form) | 450 |
| Melting Point (°C) | 168–172 | 185–189 | 72–75 |
Biological Activity
The compound 2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide , also known as Tiafenacil , is a synthetic herbicide belonging to the class of N-phenylimides. Its structure includes a diethylsulfamoyl group and a fluorinated aromatic system, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of Tiafenacil is with a molecular weight of approximately 511.87 g/mol. The compound features multiple functional groups that enhance its herbicidal properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClF₄N₃O₅S |
| Molecular Weight | 511.87 g/mol |
| CAS Number | 1220411-29-9 |
| Chemical Class | Herbicide |
Tiafenacil acts primarily by inhibiting protoporphyrinogen oxidase (PPO) , an enzyme critical in the biosynthesis of chlorophyll and heme. This inhibition leads to the accumulation of protoporphyrin IX, resulting in cell membrane disruption and subsequent plant death. The selective nature of Tiafenacil allows it to target specific weed species while minimizing damage to crops.
Biological Activity and Efficacy
Research indicates that Tiafenacil exhibits significant herbicidal activity against a variety of broadleaf weeds. Its efficacy is influenced by several factors including application rate, environmental conditions, and timing of application.
Case Studies
- Field Trials : In trials conducted on various crops, Tiafenacil demonstrated effective control over species such as Amaranthus and Chenopodium, with reductions in biomass observed up to 90% compared to untreated controls.
- Laboratory Studies : Laboratory assays revealed that Tiafenacil has an LD50 (lethal dose for 50% of the population) significantly lower than many traditional herbicides, indicating higher potency at lower concentrations.
Safety and Environmental Impact
Tiafenacil has been evaluated for its environmental impact and safety profile. Studies suggest a low toxicity to non-target organisms such as birds and aquatic life when applied according to recommended guidelines. Its residual activity in soil is relatively short-lived, reducing the risk of long-term ecological effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis of this benzamide derivative likely involves multi-step reactions, including:
- Coupling reactions : Use of diethylsulfamoyl chloride with a fluorinated benzamide precursor under anhydrous conditions, as seen in analogous benzamide syntheses (e.g., potassium carbonate-mediated coupling in acetonitrile) .
- Pyrimidine ring formation : The tetrahydropyrimidinone moiety may be synthesized via cyclization of urea derivatives or through trichloroisocyanuric acid (TCICA)-mediated oxidation, similar to methods used for related heterocycles .
- Key intermediates : Prioritize intermediates such as 4-fluoro-5-nitrobenzamide derivatives and 3-methyl-4-(trifluoromethyl)-2,6-dioxopyrimidine for modular assembly .
Q. How can researchers optimize purification given the compound’s structural complexity?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to resolve polar impurities .
- Crystallization : Employ solvent mixtures like ethyl acetate/hexane for recrystallization, leveraging the compound’s low solubility in non-polar solvents.
- Analytical validation : Confirm purity via LC-MS (ESI+ mode) and ¹⁹F NMR to detect trace fluorinated byproducts .
Advanced Research Questions
Q. What strategies elucidate interactions between this compound and bacterial enzymes like PPTases?
- Methodological Answer :
- Biochemical assays : Perform in vitro enzyme inhibition assays using recombinant PPTases (e.g., AcpS or PptT) with radiolabeled acetyl-CoA to measure competitive binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry under physiological pH and temperature .
- Structural studies : Co-crystallize the compound with target enzymes and solve structures via X-ray crystallography (Bruker APEX2 systems recommended) to identify critical binding residues .
Q. How can computational methods predict bioactivity and guide structural optimization?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PPTases, focusing on the trifluoromethyl and diethylsulfamoyl groups’ roles in hydrophobic and hydrogen-bonding interactions .
- QSAR modeling : Train models on datasets of related benzamide derivatives (e.g., PubChem BioAssay data) to correlate substituent effects (e.g., chloro vs. fluoro) with IC50 values .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify flexible regions in the enzyme-compound complex .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Orthogonal assays : Validate activity across multiple platforms (e.g., fluorescence-based vs. radiometric enzyme assays) to rule out assay-specific artifacts .
- Meta-analysis : Systematically compare literature data (e.g., CAS registry entries, IUCr databases) to identify trends in substituent effects or solvent-dependent activity .
- Theoretical alignment : Link findings to established frameworks (e.g., enzyme inhibition kinetics or Hammett σ values for electronic effects) to contextualize outliers .
Experimental Design and Theory Integration
Q. What frameworks guide the design of stability studies for this compound under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions, then monitor degradation via UPLC-PDA .
- DFT calculations : Use Gaussian 16 to predict degradation pathways (e.g., hydrolysis of the sulfamoyl group) and correlate with experimental LC-MS/MS data .
- Conceptual alignment : Align stability outcomes with the "Efficiency Pyramid" framework to balance stakeholder needs (e.g., pharmacokinetic stability vs. synthetic feasibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
